molecular formula C12H14N2O3 B8428193 2-methyl-2-(5-nitro-1H-indol-2-yl)propan-1-ol

2-methyl-2-(5-nitro-1H-indol-2-yl)propan-1-ol

Cat. No.: B8428193
M. Wt: 234.25 g/mol
InChI Key: BJNLLVIUZURLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(5-nitro-1H-indol-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-methyl-2-(5-nitro-1H-indol-2-yl)propan-1-ol

InChI

InChI=1S/C12H14N2O3/c1-12(2,7-15)11-6-8-5-9(14(16)17)3-4-10(8)13-11/h3-6,13,15H,7H2,1-2H3

InChI Key

BJNLLVIUZURLGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of LiAlH4 (1.0 M in THF, 1.1 mL, 1.1 mmol) in THF (5 mL) at 0° C. was added a solution of ethyl 2-methyl-2-(5-nitro-1H-indol-2-yl)propanoate (0.20 g, 0.72 mmol) in THF (3.4 mL) dropwise. After addition, the mixture was allowed to warm up to room temperature and was stirred for 3 h. The mixture was cooled to 0° C. before water (2 mL) was slowly added followed by careful addition of 15% NaOH (2 mL) and water (4 mL). The mixture was stirred at room temperature for 0.5 h and was filtered through a short plug of celite using ethyl acetate. The organic layer was separated from the aqueous layer, dried over Na2SO4, filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane=1/1) to give 2-methyl-2-(5-nitro-1H-indol-2-yl)propan-1-ol (0.098 g, 58%).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

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